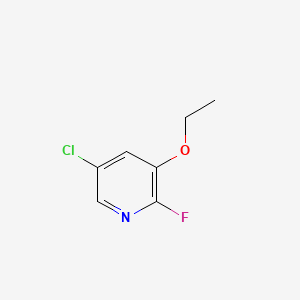

5-Chloro-3-ethoxy-2-fluoropyridine

Description

BenchChem offers high-quality 5-Chloro-3-ethoxy-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-ethoxy-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

5-chloro-3-ethoxy-2-fluoropyridine |

InChI |

InChI=1S/C7H7ClFNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |

InChI Key |

KQLWZETZRCOXDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-ethoxy-2-fluoropyridine: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-3-ethoxy-2-fluoropyridine, a halogenated and alkoxy-substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Due to the specific substitution pattern, this molecule offers a unique combination of electronic and steric properties, making it an attractive scaffold for the development of novel bioactive compounds. The strategic placement of chloro, fluoro, and ethoxy groups allows for selective functionalization through various organic transformations.

The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its derivatization plays a crucial role in modulating pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2] This document outlines the predicted chemical properties, a plausible synthetic pathway, and the expected reactivity of 5-Chloro-3-ethoxy-2-fluoropyridine, drawing insights from closely related structural analogs and established principles of heterocyclic chemistry.

Physicochemical and Spectroscopic Properties

While experimental data for 5-Chloro-3-ethoxy-2-fluoropyridine is not extensively available in public literature, its properties can be reliably inferred from structurally similar compounds and computational models. The following table summarizes the key predicted physicochemical parameters.

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C7H7ClFNO | Based on structure |

| Molecular Weight | 175.59 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | Analogy with similar compounds like 5-Chloro-2-fluoropyridine[3] |

| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolation from related structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and have low water solubility | General properties of halogenated pyridines |

| pKa (of protonated pyridine) | Estimated to be in the range of 1-2 | Electron-withdrawing effects of halogens decrease basicity |

| LogP | Predicted to be in the range of 2.0-3.0 | Computational prediction based on structure |

| 1H NMR | Two aromatic protons expected in the range of 7.5-8.5 ppm, an ethyl quartet around 4.2-4.5 ppm, and an ethyl triplet around 1.3-1.6 ppm. | Standard chemical shift values and coupling patterns |

| 13C NMR | Aromatic carbons expected in the range of 110-160 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant. | Standard chemical shift values |

| 19F NMR | A singlet or a doublet (if coupled to a proton) is expected in the typical range for fluoro-pyridines. | Standard chemical shift values |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 175 and 177 in a ~3:1 ratio due to the chlorine isotope. | Isotopic distribution of chlorine |

Synthesis of 5-Chloro-3-ethoxy-2-fluoropyridine

A plausible synthetic route to 5-Chloro-3-ethoxy-2-fluoropyridine can be designed based on established methodologies for the synthesis of related substituted pyridines.[4] A multi-step sequence starting from a readily available pyridine derivative is a logical approach.

Proposed Synthetic Pathway

The synthesis could commence from 2-amino-5-chloropyridine, proceeding through fluorination, diazotization, and subsequent ethoxylation.

Caption: Proposed synthetic pathway for 5-Chloro-3-ethoxy-2-fluoropyridine.

Step-by-Step Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine

This step involves the selective fluorination of 2-amino-5-chloropyridine at the 3-position.

-

Protocol:

-

Dissolve 2-amino-5-chloropyridine in a suitable aprotic solvent (e.g., acetonitrile).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an electrophilic fluorinating agent, such as Selectfluor®, in portions.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-amino-5-chloro-3-fluoropyridine.

-

Step 2: Synthesis of 5-Chloro-3-fluoro-2-hydroxypyridine

This transformation is achieved through a diazotization reaction followed by hydrolysis.[5]

-

Protocol:

-

Suspend 2-amino-5-chloro-3-fluoropyridine in an aqueous solution of a strong acid (e.g., H2SO4) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at low temperature for a short period.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridone.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

-

Step 3: Synthesis of 5-Chloro-3-ethoxy-2-fluoropyridine

The final step is a Williamson ether synthesis to introduce the ethoxy group.

-

Protocol:

-

Suspend 5-chloro-3-fluoro-2-hydroxypyridine and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add an ethylating agent, such as iodoethane or diethyl sulfate, to the suspension.

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 5-Chloro-3-ethoxy-2-fluoropyridine.

-

Reactivity and Synthetic Applications

The reactivity of 5-Chloro-3-ethoxy-2-fluoropyridine is dictated by the interplay of the substituents on the pyridine ring. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the pyridine nitrogen, activates the ring towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is the most likely site for nucleophilic attack due to its high electronegativity and the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The rate of substitution at the 2-position of a pyridine ring is significantly enhanced by the presence of a fluorine atom compared to a chlorine atom.[6]

Caption: Generalized mechanism for SNAr at the 2-position.

Common nucleophiles that can be employed include:

-

Alkoxides and Phenoxides: To introduce different alkoxy or aryloxy groups.

-

Amines: To synthesize various aminopyridine derivatives.

-

Thiols: To form thioethers.

The chlorine atom at the 5-position is less reactive towards SNAr compared to the fluorine at the 2-position. However, under more forcing conditions or with specific catalysts, it can also undergo substitution.

Cross-Coupling Reactions

The chloro- and fluoro-substituents also provide handles for various transition-metal-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive in this context. The C-Cl bond can participate in reactions such as:

-

Suzuki Coupling: To form C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

These reactions would typically require a suitable palladium or copper catalyst and appropriate reaction conditions.

Safety and Handling

While a specific safety data sheet for 5-Chloro-3-ethoxy-2-fluoropyridine is not available, general precautions for handling halogenated aromatic compounds should be followed.[7][8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-3-ethoxy-2-fluoropyridine represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization through a variety of chemical transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. The insights provided in this guide, based on the properties and reactivity of structurally related compounds, offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical intermediate in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 345817, 5-Chloro-2-fluoropyridine. Retrieved November 16, 2023 from [Link].

- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. 2012.

-

PrepChem.com. Synthesis of 3-amino-5-chloro-2-fluoropyridine. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. 2021.

-

PubChemLite. 5-chloro-2-ethynyl-3-fluoropyridine (C7H3ClFN). Available from: [Link]

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12031535, 5-Chloro-3-fluoro-2-hydroxypyridine. Retrieved November 16, 2023 from [Link].

- Synthesis of 2-amino-5-fluoropyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Chloro-3-fluoro-2-hydroxypyridine | C5H3ClFNO | CID 12031535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. echemi.com [echemi.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-ethoxy-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-ethoxy-2-fluoropyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and ethoxy groups, provides a versatile scaffold for the development of novel bioactive molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and solubility. This technical guide provides a comprehensive overview of the most plausible synthetic pathways to 5-Chloro-3-ethoxy-2-fluoropyridine, offering detailed experimental insights and a critical analysis of the strategic considerations for its preparation.

Two primary retrosynthetic strategies are considered the most viable for the synthesis of this target molecule. The first pathway (Pathway A) involves a halogen exchange (Halex) reaction on a readily available polychlorinated pyridine precursor, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group. The second, and arguably more strategically sound approach (Pathway B), involves the construction of a key 3-hydroxypyridine intermediate, which is subsequently etherified to yield the final product. This guide will delve into the mechanistic underpinnings and practical execution of both routes.

Pathway A: Halogen Exchange and Nucleophilic Aromatic Substitution

This pathway commences with 2,3,5-trichloropyridine, a commercially available starting material. The core strategy involves the selective replacement of a chlorine atom with fluorine, followed by the introduction of the ethoxy group.

Stage 1: Synthesis of 5-Chloro-2,3-difluoropyridine

The initial step focuses on the conversion of 2,3,5-trichloropyridine to 5-chloro-2,3-difluoropyridine. This transformation is typically achieved through a halogen exchange (Halex) reaction, a cornerstone of fluorination chemistry.

Causality of Experimental Choices:

The choice of fluorinating agent is critical. A mixture of potassium fluoride (KF) and cesium fluoride (CsF) is often employed. CsF is more reactive than KF due to the lower lattice energy of the salt and the "naked" nature of the fluoride anion in aprotic polar solvents, which enhances its nucleophilicity. The use of a high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), is essential to dissolve the fluoride salts and to achieve the high temperatures often required for the reaction to proceed efficiently.[1] A phase-transfer catalyst, such as a quaternary phosphonium salt or a crown ether, can also be utilized to enhance the solubility and reactivity of the fluoride ions.[2]

Experimental Protocol: Fluorination of 2,3,5-trichloropyridine

-

To a dried flask equipped with a mechanical stirrer, thermometer, and a distillation head, add sulfolane and dimethyl sulfoxide.

-

Add a mixture of cesium fluoride and potassium fluoride to the solvent.

-

Heat the mixture to a high temperature (e.g., 145°C) under a nitrogen atmosphere.

-

Slowly add 2,3,5-trichloropyridine to the heated mixture.

-

Maintain the reaction at this temperature for several hours (e.g., 17 hours), then increase the temperature (e.g., to 190°C) and continue heating for an extended period (e.g., 19 hours).[1]

-

The product, 5-chloro-2,3-difluoropyridine, can be continuously removed from the reaction mixture by distillation.

-

The collected distillate is then purified by fractional distillation.

Data Presentation: Halogen Exchange Reaction

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 2,3,5-Trichloropyridine | CsF/KF | Sulfolane/DMSO | 145 then 190 | 36 | 5-Chloro-2,3-difluoropyridine | ~90 |

Table 1: Representative conditions for the synthesis of 5-chloro-2,3-difluoropyridine. Yields are approximate and can vary based on specific reaction scale and conditions.[1]

Stage 2: Selective Ethoxylation of 5-Chloro-2,3-difluoropyridine

This step aims to replace one of the fluorine atoms in 5-chloro-2,3-difluoropyridine with an ethoxy group. The regioselectivity of this nucleophilic aromatic substitution is a critical consideration.

Expertise & Experience Insights:

In nucleophilic aromatic substitution reactions on pyridine rings, the positions ortho and para (2- and 4-positions) to the ring nitrogen are generally the most activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[3] Therefore, in 5-chloro-2,3-difluoropyridine, the fluorine at the 2-position is expected to be significantly more reactive than the fluorine at the 3-position. This inherent reactivity difference presents a challenge for the selective introduction of the ethoxy group at the desired 3-position. The reaction is likely to predominantly yield 5-chloro-3-fluoro-2-ethoxypyridine. Achieving substitution at the 3-position would likely require specialized conditions or a different strategy altogether.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Ethoxide (Theoretical)

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully reacting sodium metal with ethanol.

-

In a separate flask, dissolve 5-chloro-2,3-difluoropyridine in a suitable aprotic solvent like DMF or DMSO.

-

Slowly add the sodium ethoxide solution to the solution of the fluorinated pyridine at a controlled temperature.

-

The reaction would need to be carefully monitored by techniques such as GC-MS or LC-MS to analyze the product distribution.

-

Upon completion, the reaction mixture would be quenched with water and the product extracted with an organic solvent.

-

Purification by column chromatography would be necessary to separate the desired 3-ethoxy isomer from the likely more abundant 2-ethoxy isomer and any unreacted starting material.

Trustworthiness and Challenges of Pathway A:

While this pathway is conceptually straightforward, its practical application is hampered by the anticipated lack of regioselectivity in the ethoxylation step. The higher reactivity of the 2-position on the pyridine ring towards nucleophiles makes the synthesis of the 3-ethoxy isomer as the major product highly improbable under standard SNAr conditions. This would lead to low yields of the desired product and a challenging purification process. Therefore, this pathway is considered less reliable and efficient compared to the alternative presented below.

Pathway B: Synthesis via a 3-Hydroxypyridine Intermediate and Williamson Ether Synthesis

This pathway is considered the more robust and reliable route to 5-Chloro-3-ethoxy-2-fluoropyridine due to its greater control over regioselectivity. The strategy involves the synthesis of a key intermediate, 5-chloro-2-fluoro-3-hydroxypyridine, followed by a classical Williamson ether synthesis.

Stage 1: Synthesis of 3-Amino-5-chloro-2-fluoropyridine

The synthesis of the hydroxypyridine intermediate begins with the preparation of its amino precursor.

Experimental Protocol: Synthesis of 3-Amino-5-chloro-2-fluoropyridine [4]

-

In a suitable reaction vessel, dissolve 5-chloro-2-fluoro-3-nitropyridine in ethanol.

-

Add a Raney nickel catalyst to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

Monitor the reaction until the starting material is consumed (e.g., by TLC).

-

After completion, carefully filter off the catalyst.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography to yield 3-amino-5-chloro-2-fluoropyridine.

Stage 2: Synthesis of 5-Chloro-2-fluoro-3-hydroxypyridine via Diazotization

The amino group of 3-amino-5-chloro-2-fluoropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Causality of Experimental Choices:

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5] These salts are often unstable and can be readily converted to a variety of functional groups.[2] For the synthesis of a hydroxypyridine, the diazonium salt is typically hydrolyzed by warming the reaction mixture in an aqueous acidic solution.[6] The use of low temperatures (0-5 °C) during the formation of the diazonium salt is crucial to prevent its premature decomposition.[6]

Experimental Protocol: Diazotization and Hydrolysis [6]

-

Dissolve 3-amino-5-chloro-2-fluoropyridine in an aqueous solution of a strong acid, such as sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a short period.

-

Gradually warm the reaction mixture to allow for the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

-

The product, 5-chloro-2-fluoro-3-hydroxypyridine, may precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash with cold water, and dry.

Stage 3: Williamson Ether Synthesis to 5-Chloro-3-ethoxy-2-fluoropyridine

The final step is the etherification of the 3-hydroxypyridine intermediate using the well-established Williamson ether synthesis.

Expertise & Experience Insights:

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][7] The reaction proceeds via an SN2 mechanism. In this case, the hydroxyl group of 5-chloro-2-fluoro-3-hydroxypyridine is first deprotonated with a suitable base to form a more nucleophilic phenoxide-like species. This is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. The choice of base and solvent is important to ensure complete deprotonation without promoting side reactions. A moderately strong base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile is a common and effective choice.[8]

Experimental Protocol: Williamson Ether Synthesis [8][9]

-

To a solution of 5-chloro-2-fluoro-3-hydroxypyridine in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate.

-

Stir the mixture at room temperature for a short period to allow for the formation of the alkoxide.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

-

Heat the reaction mixture (e.g., to 100°C) and stir for several hours, monitoring the progress by TLC or GC-MS.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent (e.g., chloroform or ethyl acetate) and filter to remove inorganic salts.[8]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure 5-Chloro-3-ethoxy-2-fluoropyridine.

Data Presentation: Williamson Ether Synthesis

| Starting Material | Base | Ethylating Agent | Solvent | Temperature (°C) | Product |

| 5-Chloro-2-fluoro-3-hydroxypyridine | K2CO3 | Ethyl Iodide | DMF | 100 | 5-Chloro-3-ethoxy-2-fluoropyridine |

Table 2: Generalized conditions for the Williamson ether synthesis of the target molecule.

Visualization of Synthetic Pathways

Pathway A: Halogen Exchange and Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of 5-Chloro-3-ethoxy-2-fluoropyridine via Pathway A.

Pathway B: Synthesis via a 3-Hydroxypyridine Intermediate

Caption: Preferred synthesis of 5-Chloro-3-ethoxy-2-fluoropyridine via Pathway B.

Conclusion

This technical guide has outlined two potential synthetic pathways for the preparation of 5-Chloro-3-ethoxy-2-fluoropyridine. Pathway A, which relies on a halogen exchange reaction followed by a nucleophilic aromatic substitution, is likely to be problematic due to the unfavorable regioselectivity of the ethoxylation step. The inherent electronic properties of the pyridine ring strongly favor nucleophilic attack at the 2-position, which would lead to the formation of an undesired isomer as the major product.

In contrast, Pathway B, which proceeds through a 5-chloro-2-fluoro-3-hydroxypyridine intermediate, offers a much more controlled and reliable approach. The synthesis of the key hydroxypyridine intermediate from its corresponding nitro precursor is a well-defined process. The subsequent Williamson ether synthesis is a classic and high-yielding reaction that ensures the ethoxy group is introduced at the desired 3-position with high regioselectivity. For researchers and drug development professionals seeking an efficient and predictable route to 5-Chloro-3-ethoxy-2-fluoropyridine, Pathway B represents the superior synthetic strategy.

References

-

PrepChem.com. Synthesis of 3-amino-5-chloro-2-fluoropyridine. [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

University of California, Davis. 12. The Williamson Ether Synthesis. [Link]

- Google Patents.

-

Chalmers Publication Library. Ethoxylation studies of two mole amine derivatives. [Link]

-

SlidePlayer. The Williamson ether synthesis The Williamson ether synthesis is an organic reaction, forming an ether from an alkyl halide and. [Link]

-

SlidePlayer. DIAZONIUM SALTS. [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. prepchem.com [prepchem.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. gold-chemistry.org [gold-chemistry.org]

Strategic Physicochemical Profiling and Orthogonal Reactivity of 5-Chloro-3-ethoxy-2-fluoropyridine

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to determine their strategic viability in drug discovery and agrochemical development. 5-Chloro-3-ethoxy-2-fluoropyridine (CAS: 2586126-91-0) [1] is a highly specialized, multi-functionalized scaffold that exemplifies modern rational design. The precise arrangement of a fluorine atom, a chlorine atom, and an ethoxy group on a pyridine core creates a finely tuned electronic environment.

This whitepaper dissects the physicochemical properties of this molecule, elucidates the causality behind its reactivity, and provides field-proven, self-validating protocols for its application in complex synthesis.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of a building block is critical before integrating it into a synthetic pipeline. The properties of 5-Chloro-3-ethoxy-2-fluoropyridine are dictated by the "push-pull" electronic effects of its substituents.

Quantitative Data Summary

| Property | Value | Causality / Strategic Significance |

| CAS Number | 2586126-91-0 | Unique identifier for regulatory tracking and procurement. |

| Molecular Formula | C₇H₇ClFNO | Dictates the exact monoisotopic mass (175.02 Da) for MS validation. |

| Molecular Weight | 175.59 g/mol | Optimal low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |

| Predicted LogP | ~2.8 | The ethoxy and halogen groups enhance lipophilicity, improving membrane permeability. |

| Boiling Point | ~220–240 °C (Pred.) | High thermal stability; relevant for distillation and high-temperature cross-coupling. |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Provides multiple vectors for target protein interaction. |

The Causality of the Substitution Pattern

The strategic placement of functional groups on this pyridine ring is not arbitrary; it is designed to modulate electron density[2]:

-

C2-Fluorine (The Electrophile): Fluorine is highly electronegative. Placed adjacent to the electron-withdrawing pyridine nitrogen, it creates a severe localized electron deficiency at the C2 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

C3-Ethoxy (The Modulator): The ethoxy group acts as a π -donor. By pushing electron density back into the ring via resonance, it partially deactivates the C4 and C5 positions toward nucleophiles. Furthermore, its steric bulk shields the C2 position slightly, requiring specific trajectory angles for incoming nucleophiles.

-

C5-Chlorine (The Cross-Coupling Handle): Because the C3-ethoxy group dampens the electrophilicity of the C5 position, the chlorine atom remains inert during SNAr conditions. This preserves it as a pristine handle for subsequent transition-metal catalyzed reactions[3].

The Logic of Orthogonal Reactivity

The most powerful feature of 5-Chloro-3-ethoxy-2-fluoropyridine is its orthogonal reactivity . In synthetic chemistry, orthogonality means that one functional group can be reacted without affecting another.

Because the C2-fluorine is activated for SNAr and the C5-chlorine is reserved for Palladium-catalyzed cross-coupling, we can execute a highly predictable, two-step functionalization sequence without the need for protecting groups.

Caption: Orthogonal reactivity logic of 5-Chloro-3-ethoxy-2-fluoropyridine.

Field-Proven Experimental Workflows

To ensure scientific integrity, every protocol utilized in our laboratories is designed as a self-validating system . The following methodologies detail how to exploit the orthogonal reactivity of this scaffold.

Protocol A: Regioselective SNAr Functionalization at C2

This protocol displaces the C2-fluorine with a primary amine.

-

Reaction Setup: In an oven-dried Schlenk flask, dissolve 5-Chloro-3-ethoxy-2-fluoropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Reagent Addition: Add the nucleophile (e.g., benzylamine, 1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality Note: DIPEA is chosen over stronger bases like NaH to prevent unwanted deprotonation of the ethoxy group's alpha-protons or degradation of the pyridine core.

-

-

Execution: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

-

Self-Validating Check (In-Process): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 176.0 [M+H]+ ) is fully depleted, replaced by the product mass.

-

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Once the C2 position is functionalized (or if the native C2-fluorine is to be retained), the C5-chlorine can be engaged.

-

Reaction Setup: Combine the pyridine substrate (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

-

Causality Note: The bidentate dppf ligand forces the palladium center into a cis-geometry, accelerating the reductive elimination step which is often the bottleneck when coupling electron-rich pyridines[3].

-

-

Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100 °C for 12 hours.

-

Self-Validating Check: Monitor by TLC (Hexanes:EtOAc). The disappearance of the UV-active starting material spot confirms oxidative addition and subsequent coupling have occurred.

Analytical Characterization Workflow

Trustworthiness in chemical synthesis relies entirely on rigorous analytical validation. For halogenated pyridines, standard LC-MS must be coupled with multinuclear NMR to confirm regiochemistry.

Caption: Step-by-step LC-MS analytical workflow for purity and mass verification.

Step-by-Step Analytical Protocol

-

UHPLC-MS Profiling:

-

Inject 1 µL of a 1 mg/mL sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).

-

Run a gradient of 5–95% MeCN in water (0.1% Formic Acid) over 3 minutes.

-

Validation Metric: For the unreacted starting material, ensure the presence of the characteristic chlorine isotopic pattern—a roughly 3:1 intensity ratio between the M ( m/z 176.0) and M+2 ( m/z 178.0) peaks.

-

-

Multinuclear NMR Verification:

-

Dissolve 5 mg of the compound in CDCl₃.

-

¹H NMR: Verify the presence of the ethoxy group (a triplet near 1.4 ppm and a quartet near 4.1 ppm) and the two isolated aromatic protons.

-

¹⁹F NMR: The native scaffold will show a distinct fluorine resonance around -70 ppm. Validation Metric: If Protocol A (SNAr) was executed, the complete disappearance of this ¹⁹F signal definitively proves that nucleophilic attack occurred at the C2 position rather than C5.

-

References

To support the mechanistic claims and protocol standards discussed in this whitepaper, the following authoritative sources have been cited:

-

Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents (Orthogonal Reactivity) Source: ResearchGate / Journal of the American Chemical Society URL: [Link]

-

Title: PubChem Compound Summary for C7H7ClFNO (Cheminformatics Baseline) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

5-Chloro-3-ethoxy-2-fluoropyridine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-3-ethoxy-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-ethoxy-2-fluoropyridine is a substituted pyridine derivative of increasing importance in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, imparts specific chemical properties that necessitate a thorough understanding of its stability profile for effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the stability of 5-Chloro-3-ethoxy-2-fluoropyridine, detailing its chemical characteristics, recommended storage conditions, potential degradation pathways, and a protocol for conducting forced degradation studies to develop a stability-indicating analytical method.

Introduction: The Chemical Landscape of a Substituted Pyridine

Pyridine and its derivatives are fundamental heterocyclic aromatic compounds. The stability of the pyridine ring is influenced by the nature and position of its substituents. In 5-Chloro-3-ethoxy-2-fluoropyridine, the interplay of an electron-donating ethoxy group and electron-withdrawing chloro and fluoro groups creates a unique electronic environment that dictates its reactivity and stability.[1][2] The lone pair of electrons on the nitrogen atom also contributes to its basicity and ability to form complexes.[1]

A foundational understanding of these electronic effects is crucial for predicting the compound's behavior under various stress conditions. The electron-withdrawing halogens decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic substitution.[1] Conversely, the electron-donating ethoxy group can influence the regioselectivity of reactions and impact the overall stability of the molecule.

Recommended Storage and Handling: A Proactive Approach to Preservation

Proper storage and handling are paramount to maintaining the integrity of 5-Chloro-3-ethoxy-2-fluoropyridine. The following recommendations are based on best practices for halogenated and pyridine-based compounds.

Optimal Storage Conditions

To ensure long-term stability, 5-Chloro-3-ethoxy-2-fluoropyridine should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool and well-ventilated area. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Light | In a tightly sealed, light-resistant container. | Protects against photolytic degradation. |

| Moisture | In a dry environment. | Prevents hydrolysis of the ethoxy group and other moisture-sensitive reactions. |

Table 1: Recommended Storage Conditions for 5-Chloro-3-ethoxy-2-fluoropyridine

Incompatible Materials and Handling Precautions

To prevent hazardous reactions and maintain purity, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the pyridine ring.

-

Strong Acids: May protonate the pyridine nitrogen, altering its properties and potentially catalyzing degradation.

-

Strong Bases: Can promote hydrolysis and other base-catalyzed reactions.

When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.

Potential Degradation Pathways: Understanding the "How" and "Why"

The stability of 5-Chloro-3-ethoxy-2-fluoropyridine can be compromised under various stress conditions, leading to the formation of degradation products. A proactive understanding of these pathways is essential for developing robust formulations and analytical methods.

Hydrolysis

The ethoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 5-chloro-2-fluoro-3-hydroxypyridine and ethanol.[3] The rate of hydrolysis is influenced by pH and temperature.

Photodegradation

Halogenated pyridines are known to be susceptible to photolytic degradation upon exposure to UV light. This can involve the cleavage of the carbon-halogen bond, leading to dehalogenation and the formation of various photoproducts, including hydroxypyridines.[4]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The weakest bonds in the molecule are likely to break first. For halogenated pyridines, this can involve the loss of halogen atoms and potential ring opening at very high temperatures.[5]

Oxidation

The pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of N-oxides and other oxidation products.

Below is a conceptual diagram illustrating the potential degradation pathways.

A diagram illustrating potential degradation pathways.

Experimental Protocol: Forced Degradation Studies and Development of a Stability-Indicating Method

To ensure the quality and safety of any product containing 5-Chloro-3-ethoxy-2-fluoropyridine, a validated stability-indicating analytical method is required. Forced degradation studies are a critical component of this process, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.[6][7]

Objective

To subject 5-Chloro-3-ethoxy-2-fluoropyridine to a range of stress conditions to induce degradation and to develop a stability-indicating HPLC-UV method capable of separating the parent compound from its degradation products.

Materials and Reagents

-

5-Chloro-3-ethoxy-2-fluoropyridine reference standard

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Forced Degradation Procedure

A workflow for conducting forced degradation studies is presented below.

A workflow for forced degradation studies.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-Chloro-3-ethoxy-2-fluoropyridine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a predetermined time (e.g., 24 hours).

-

Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the solution at 60°C for a predetermined time.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C in a stability chamber.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before injection. Analyze all samples by HPLC-UV.

-

Method Development: Develop an HPLC method that provides adequate separation between the parent peak and all degradation product peaks. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable buffer.

-

Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Conclusion: Ensuring Integrity Through Scientific Rigor

The stability of 5-Chloro-3-ethoxy-2-fluoropyridine is a critical factor in its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the compound's integrity. Furthermore, a thorough understanding of its potential degradation pathways, coupled with robust, validated analytical methods, provides the necessary framework for its use in high-stakes applications such as drug development. The principles and protocols outlined in this guide serve as a foundation for the safe and effective management of this important chemical entity.

References

- Maunders, E. A., et al. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines.

- EBSCO. (n.d.). Hydrolysis. Chemistry Research Starters.

- N/A

- Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'?

- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- N/A

- International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- Royal Society of Chemistry. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.

- N/A

- International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

- SGS. (2011, January).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. orientjchem.org [orientjchem.org]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. ijrpns.com [ijrpns.com]

- 7. sgs.com [sgs.com]

- 8. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Chloro-3-ethoxy-2-fluoropyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-3-ethoxy-2-fluoropyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the theoretical basis for the expected spectral features, provides detailed experimental protocols for data acquisition, and offers an expert interpretation of the spectral data, grounded in established principles and comparative analysis with analogous structures.

Molecular Structure and Spectroscopic Overview

5-Chloro-3-ethoxy-2-fluoropyridine is a polysubstituted aromatic heterocycle. The arrangement of the chloro, ethoxy, and fluoro substituents on the pyridine ring gives rise to a unique electronic environment, which is reflected in its characteristic spectroscopic fingerprint. The electronegativity and steric effects of these substituents, along with their positions relative to the nitrogen atom, dictate the chemical shifts and coupling constants in NMR spectra, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Chloro-3-ethoxy-2-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural interpretation.[1]

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 5-Chloro-3-ethoxy-2-fluoropyridine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is often a suitable choice for similar compounds.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

-

Spectrometer Parameters:

-

Spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

¹H NMR: Acquire spectra with a spectral width of approximately 12 ppm. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

-

¹³C NMR: A wider spectral width of around 220 ppm is necessary. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (1024 or more) is required. Proton decoupling should be employed to simplify the spectrum and enhance sensitivity.[1]

-

¹⁹F NMR: This nucleus is highly sensitive and can be observed over a wide chemical shift range.[2][3] A spectral width of approximately 300 ppm is a good starting point. Proton decoupling can be used to simplify the spectra, though coupled spectra are valuable for observing ¹H-¹⁹F coupling constants.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4] For ¹⁹F NMR, an external reference such as CFCl₃ is often used.[5][6]

-

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the ethoxy group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 1-2 Hz |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | ³J(H-H) ≈ 7 Hz |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ³J(H-H) ≈ 7 Hz |

Interpretation:

-

Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the nitrogen atom and the halogen substituents will deshield these protons, causing them to appear in the downfield region of the spectrum.[1] H-6 is expected to be further downfield than H-4 due to its proximity to the electronegative nitrogen. Both protons will appear as doublets of doublets due to coupling with each other and with the fluorine atom.

-

Ethoxy Group: The methylene (-OCH₂-) protons are adjacent to an oxygen atom and will therefore be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the two methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals, five for the pyridine ring carbons and two for the ethoxy group carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted C-F Coupling (J, Hz) |

| C-2 | 155 - 160 | Doublet (d) | ¹J(C-F) ≈ 230-250 Hz |

| C-3 | 140 - 145 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz |

| C-4 | 120 - 125 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| C-5 | 125 - 130 | Singlet (s) | - |

| C-6 | 145 - 150 | Doublet (d) | ⁴J(C-F) ≈ 1-3 Hz |

| -OCH₂CH₃ | 65 - 70 | Singlet (s) | - |

| -OCH₂CH₃ | 14 - 16 | Singlet (s) | - |

Interpretation:

-

C-2: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant.[1]

-

C-3: This carbon is bonded to the ethoxy group and is adjacent to the fluorine-bearing carbon, leading to a downfield shift and a two-bond C-F coupling.

-

C-5: The carbon attached to the chlorine atom will also be deshielded.

-

The magnitude of the C-F coupling constants decreases with the number of bonds separating the carbon and fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-2 position.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-2 | -70 to -90 | Doublet of doublets (dd) |

Interpretation:

-

The chemical shift of the fluorine atom is influenced by the electronic environment of the pyridine ring. Aromatic fluorine chemical shifts typically appear in this region relative to CFCl₃.[3][5]

-

The multiplicity will be a doublet of doublets due to coupling with the H-4 and H-3 protons (if proton-coupled). In a proton-decoupled spectrum, this would appear as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation.[7]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy

Caption: A streamlined workflow for acquiring and interpreting an IR spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H stretching (aliphatic) | 3000 - 2850 | Medium |

| C=C and C=N stretching (pyridine ring) | 1600 - 1450 | Strong to Medium |

| C-O stretching (ether) | 1260 - 1000 | Strong |

| C-F stretching | 1250 - 1020 | Strong |

| C-Cl stretching | 850 - 550 | Strong to Medium |

Interpretation:

-

The spectrum will be dominated by strong absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring.[8][9]

-

A strong band in the 1260-1000 cm⁻¹ region is indicative of the C-O ether linkage.

-

The C-F and C-Cl stretching vibrations will also give rise to strong absorptions in the fingerprint region of the spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation.[11][12] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater abundance.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Mass Spectrometry

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. azom.com [azom.com]

- 4. epfl.ch [epfl.ch]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. colorado.edu [colorado.edu]

- 7. 5-Chloro-2-fluoropyridine | C5H3ClFN | CID 345817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Far Infrared Spectra of Monosubstituted Pyridines [opg.optica.org]

- 9. chimia.ch [chimia.ch]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Advanced Scaffold Engineering: A Technical Guide to 5-Chloro-3-ethoxy-2-fluoropyridine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of dihalogenated heterocyclic building blocks is the cornerstone of efficient hit-to-lead optimization. 5-Chloro-3-ethoxy-2-fluoropyridine (CAS: 2586126-91-0) has emerged as a highly privileged, synthetically versatile scaffold[1]. By integrating a highly electrophilic fluorinated position, a transition-metal-reactive chlorinated position, and a conformationally influential ethoxy group, this molecule offers perfect orthogonal reactivity.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the electronic causality behind its reactivity, outline self-validating experimental workflows, and demonstrate how this precise substitution pattern accelerates the discovery of complex therapeutics, such as kinase and cGAS inhibitors[2].

Structural and Electronic Profiling

The utility of 5-chloro-3-ethoxy-2-fluoropyridine lies in its "push-pull" electronic system. The pyridine nitrogen acts as a strong electron-withdrawing sink, which is further amplified by the highly electronegative C2-fluorine atom. This creates a severe electron deficiency at the C2 position, perfectly priming it for Nucleophilic Aromatic Substitution (SNAr)[3].

Conversely, the C3-ethoxy group acts as a mild electron-donating group (EDG) via resonance, which subtly deactivates the ring toward indiscriminate nucleophilic attack, thereby enforcing strict regiocontrol. The C5-chlorine atom remains inert to most nucleophiles but serves as an ideal oxidative addition handle for palladium or nickel catalysis[4].

Table 1: Physicochemical & Structural Parameters

| Parameter | Value / Description | Mechanistic Implication |

| CAS Number | 2586126-91-0 | Unique registry for the 3-ethoxy derivative[1]. |

| Molecular Formula | C7H8ClFNO | Low molecular weight (176.59 g/mol ) ensures high ligand efficiency. |

| C2-Fluoro Bond | Highly polarized (C-F) | Lowers the LUMO of the ring; exceptional leaving group for SNAr due to transition-state stabilization[5]. |

| C5-Chloro Bond | C-Cl bond energy ~81 kcal/mol | Weaker than C-F (~115 kcal/mol); enables chemoselective oxidative addition in cross-coupling[4]. |

| C3-Ethoxy Group | Lipophilic vector / EDG | Provides a conformational lock via steric hindrance; improves membrane permeability compared to methoxy analogs. |

Principles of Orthogonal Reactivity

The core advantage of this scaffold is the ability to perform sequential, site-specific functionalizations without the need for protecting groups. The kinetic disparity between the C2 and C5 halogens dictates the synthetic sequence: SNAr must generally precede cross-coupling .

If a palladium-catalyzed cross-coupling were attempted first, the highly reactive C2-fluorine could undergo unintended side reactions (such as competitive oxidative addition or hydrodefluorination under reductive conditions). By displacing the fluorine first, the ring is enriched with electron density from the incoming nucleophile, which subsequently stabilizes the palladium intermediate during the downstream C5 cross-coupling.

Orthogonal reactivity map of the 5-chloro-3-ethoxy-2-fluoropyridine scaffold.

Table 2: Comparative Reactivity Matrix

| Position | Leaving Group | Primary Reaction Class | Activation Energy Driver |

| C2 | Fluorine (-F) | SNAr | Inductive stabilization of the Meisenheimer intermediate[3]. |

| C5 | Chlorine (-Cl) | Suzuki / Buchwald-Hartwig | Lower bond dissociation energy facilitating metal insertion[4]. |

Self-Validating Experimental Workflows

To ensure high fidelity in library generation, the following protocols have been designed with built-in causality and validation checkpoints.

Regioselective SNAr (C2 Functionalization)

Objective: Displacement of the C2-fluorine with a secondary amine (e.g., morpholine) to yield 4-(5-chloro-3-ethoxypyridin-2-yl)morpholine.

Mechanistic Rationale: Fluorine is a superior leaving group in SNAr compared to chlorine. Although the C-F bond is strong, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this anionic intermediate far better than chlorine[5].

Step-by-Step Protocol:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-Chloro-3-ethoxy-2-fluoropyridine (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Reagent Addition: Add morpholine (1.2 mmol) followed by anhydrous K2CO3 (2.0 mmol). Causality Note: DMF is chosen as a polar aprotic solvent because it leaves the carbonate anion unsolvated and highly basic, accelerating the deprotonation of the amine.

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

-

Validation Checkpoint (In-Process): Analyze via LC-MS. The disappearance of the starting material (m/z ~176) and the appearance of the product mass (m/z ~243) validates the completion of the SNAr step.

-

Workup: Cool to room temperature, quench with ice water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Isolation: Dry over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Transition-Metal Catalyzed Cross-Coupling (C5 Functionalization)

Objective: Suzuki-Miyaura coupling of the SNAr product with an aryl boronic acid.

Mechanistic Rationale: With the C2 position now occupied by an amine, the pyridine ring is electron-rich. This necessitates a highly active palladium catalyst to overcome the increased electron density that normally hinders oxidative addition into the C5-Cl bond.

Step-by-Step Protocol:

-

Preparation: Charge a Schlenk tube with the C2-functionalized intermediate (1.0 mmol), phenylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol).

-

Catalyst Loading: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Causality Note: The bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that highly accelerates the rate-determining reductive elimination step.

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Water is critical here to dissolve the phosphate base and generate the reactive boronate species.

-

Reaction: Stir at 100 °C for 12 hours under argon.

-

Validation Checkpoint: TLC (UV active) should show complete consumption of the chlorinated intermediate.

-

Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.

Applications in Medicinal Chemistry

The 5-chloro-3-ethoxy-2-fluoropyridine scaffold is frequently utilized in the development of targeted therapeutics. For instance, in the design of cyclic cGAS (cyclic GMP-AMP synthase) inhibitors , controlling the dihedral angle of the attached pharmacophores is critical for binding affinity[2].

The C3-ethoxy group plays a dual role here:

-

Steric Locking: It forces the C2-substituent out of coplanarity with the pyridine ring, locking the molecule into a bioactive conformation.

-

Lipophilic Burial: The ethyl chain extends into hydrophobic sub-pockets within the target protein, offering superior Van der Waals contacts compared to a standard methoxy group.

Standard hit-to-lead drug discovery workflow utilizing the dihalogenated scaffold.

Conclusion

5-Chloro-3-ethoxy-2-fluoropyridine is a masterclass in rational scaffold design. By leveraging the disparate bond dissociation energies and electronegativities of fluorine and chlorine, chemists can execute highly predictable, orthogonal syntheses. When paired with the conformational advantages of the 3-ethoxy group, this building block significantly accelerates the trajectory from initial hit generation to optimized lead compounds in pharmaceutical development.

References

- World Intellectual Property Organization (WIPO) - WO2024099908A1: Cyclic pyridine derivatives as cGAS inhibitors. Google Patents.

-

Journal of the American Chemical Society - Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications / NIH PMC. Available at:[Link]

-

The Journal of Organic Chemistry - Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. ACS Publications. Available at:[Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. WO2024099908A1 - Cyclic pyridine derivatives as cgas inhibitors - Google Patents [patents.google.com]

- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of 2-fluoropyridines with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Fluoropyridines with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the pyridine scaffold is a cornerstone of modern medicinal chemistry, with fluorinated variants offering unique advantages in modulating the physicochemical and pharmacological properties of drug candidates.[1][2] Among these, 2-fluoropyridines stand out as exceptionally versatile intermediates due to their heightened reactivity towards nucleophilic substitution. This guide provides a comprehensive exploration of the principles and practices governing the reaction of 2-fluoropyridines with a diverse range of nucleophiles. We will delve into the underlying SNAr mechanism, dissect the factors that control reaction outcomes, present robust experimental protocols, and offer field-proven troubleshooting advice to empower chemists in leveraging these powerful transformations for the synthesis of complex molecules.

The Strategic Advantage of the C-F Bond in Pyridine Chemistry

While halopyridines are common substrates for nucleophilic aromatic substitution (SNAr), the reactivity of the C-X bond (where X = F, Cl, Br, I) is not intuitive when viewed through the lens of C-X bond strength. The C-F bond is the strongest in the series, yet 2-fluoropyridines are significantly more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts.[3] This enhanced reactivity is a cornerstone of their utility.

The seminal factor is the high electronegativity of fluorine, which strongly polarizes the C2-F bond and inductively activates the pyridine ring towards nucleophilic attack. Crucially, in the rate-determining step of the SNAr mechanism—the formation of the Meisenheimer intermediate—the highly electronegative fluorine atom effectively stabilizes the developing negative charge.[4][5] Experimental data compellingly demonstrates this principle: the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than the analogous reaction with 2-chloropyridine.[4][5][6][7] This superior reactivity allows for the use of milder reaction conditions, which is critical for the late-stage functionalization of complex, poly-functional molecules often encountered in drug discovery.[4][5]

The SNAr Reaction Mechanism: An In-Depth Look

The reaction of 2-fluoropyridines with nucleophiles proceeds via a two-step addition-elimination mechanism, formally known as the Nucleophilic Aromatic Substitution (SNAr) pathway.[8]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which bears the fluorine atom. This step is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][8] The stability of this complex is paramount; the electron-withdrawing nature of the pyridine nitrogen and any other electron-withdrawing substituents on the ring help to delocalize and stabilize the negative charge.[9]

-

Elimination and Aromatization : In the second, typically faster step, the aromaticity of the ring is restored through the expulsion of the fluoride ion, which functions as the leaving group. The high electronegativity of fluorine makes the fluoride anion a stable, good leaving group in this context.

Below is a diagram illustrating this fundamental mechanistic pathway.

Caption: The two-step Addition-Elimination (SNAr) mechanism.

Factors Influencing Reactivity and Selectivity

The success and outcome of an SNAr reaction on a 2-fluoropyridine substrate are governed by a delicate interplay of electronic effects, nucleophile strength, and reaction conditions. Understanding these factors is key to rational reaction design.

Electronic Effects of Ring Substituents

Electron-withdrawing groups (EWGs) at the ortho- and para- (i.e., 4- and 6-) positions relative to the fluorine atom significantly accelerate the reaction.[9] EWGs stabilize the anionic Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the rate-determining step. Conversely, electron-donating groups (EDGs) at these positions can decelerate the reaction by destabilizing the intermediate.

The Nature of the Nucleophile

A wide array of nucleophiles can be employed, leading to diverse 2-substituted pyridine products.

-

N-Nucleophiles (Amines, Amides, N-Heterocycles): Amines are very common nucleophiles. Primary and secondary amines readily displace the 2-fluoro group to form valuable 2-aminopyridine derivatives.[10] In some cases, the reaction can proceed without a catalyst.[11][12] Lithium amides have also been shown to promote amination under mild conditions.[10][12]

-

O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols require conversion to their more nucleophilic alkoxide or phenoxide forms, respectively, through the use of a base (e.g., NaH, KOtBu). The reaction of 2-fluoropyridine with sodium ethoxide is a classic example of this transformation.[4][5][6] Care must be taken to use anhydrous conditions to prevent the formation of 2-hydroxypyridine byproducts.[9][13]

-

S-Nucleophiles (Thiols): Thiols are generally excellent nucleophiles for SNAr reactions and often react under mild conditions, sometimes requiring only a weak base to generate the thiolate.[14][15]

Solvent and Base Selection

The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred because they effectively solvate the counter-ion of the nucleophile, thereby increasing the "naked" anion's nucleophilicity.[9]

The base is chosen based on the pKa of the nucleophile. For alcohol and phenol nucleophiles, strong bases like NaH or KOtBu are required to generate the active nucleophile. For amine nucleophiles, a weaker base like K2CO3 or even an excess of the amine itself may suffice. For reactions involving strong bases, an inert atmosphere (nitrogen or argon) is recommended to prevent quenching by atmospheric moisture.[8]

Experimental Protocols and Data

The true value of a method lies in its practical application. This section provides a generalized experimental workflow and a table summarizing typical reaction conditions.

General Experimental Workflow

A typical SNAr experiment follows a logical sequence of steps from setup to purification. The workflow below is a self-validating system, with in-process checks (e.g., TLC, LC-MS) ensuring the reaction is proceeding as expected before moving to the next stage.

Caption: A typical experimental workflow for SNAr reactions.

Representative Protocol: Synthesis of 2-Morpholinopyridine

This protocol is adapted from established procedures and serves as a robust starting point for N-nucleophile addition.[8]

-

Preparation : To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tert-amyl alcohol (to achieve a final concentration of ~0.2 M).

-

Reagent Addition : Add morpholine (1.2 equivalents) followed by the 2-fluoropyridine starting material (1.0 equivalent). If using a solid amine salt, a base such as K2CO3 (1.5 equivalents) would be added here.

-

Reaction : Stir the reaction mixture and heat to 110 °C.

-

Monitoring : Monitor the reaction for the disappearance of the 2-fluoropyridine starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water.

-

Extraction : Separate the organic layer and extract the aqueous layer again with ethyl acetate.

-

Wash and Dry : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration : Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude material by flash column chromatography on silica gel to yield the final 2-morpholinopyridine product.

Table of Reaction Conditions

The following table summarizes typical conditions for the SNAr reaction of 2-fluoropyridines with various classes of nucleophiles, compiled from multiple sources.[4][5][8]

| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) |

| N-Nucleophile | Morpholine | K2CO3 or None | t-Amyl Alcohol, DMSO | 80 - 120 |

| O-Nucleophile | Butanol | NaH, KOtBu | THF, Dioxane | 25 - 80 |

| O-Nucleophile | Phenol | K2CO3, Cs2CO3 | DMF, Acetonitrile | 60 - 100 |

| S-Nucleophile | Thiophenol | K2CO3 | DMF | 25 - 60 |

| C-Nucleophile | Potassium Cyanide | None | DMSO | 80 - 120 |

Troubleshooting and Side Reactions

Even robust reactions can present challenges. A logical, systematic approach to troubleshooting is essential for success.

Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Insufficient activation of the pyridine ring. 2. Nucleophile is not strong enough. 3. Inappropriate solvent. | 1. For less activated systems, increase temperature or reaction time.[9] 2. Ensure the correct base and stoichiometry are used to generate the active nucleophile (e.g., alkoxide from alcohol).[9] 3. Switch to a more polar aprotic solvent like DMSO or DMF.[9] |

| Formation of 2-Hydroxypyridine | Presence of water in the reaction mixture, especially when using strong bases. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[8][9] |

| Isomeric Products | With polysubstituted fluoropyridines, attack can occur at other positions. | Modify the solvent system. Nonpolar solvents can sometimes influence regioselectivity.[9] |

| Di-substitution Product (with primary amines) | The mono-substituted product is also nucleophilic and reacts further with the starting material. | Use a large excess of the primary amine or carefully control stoichiometry with the 2-fluoropyridine as the limiting reagent.[9] |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common SNAr issues.

Conclusion

Nucleophilic aromatic substitution on 2-fluoropyridines is a powerful and highly reliable transformation in the synthetic chemist's toolkit. The enhanced reactivity imparted by the fluorine atom enables a broad scope of nucleophiles to be used under relatively mild conditions, facilitating the efficient construction of complex molecular architectures.[4][8] By understanding the core SNAr mechanism, carefully considering the factors that influence reactivity, and employing robust, validated protocols, researchers can confidently and effectively utilize these reactions to advance the frontiers of drug discovery and materials science.

References

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Benchchem.

- Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry (RSC Publishing).

- Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing.

- The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applic

- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Preventing side reactions in nucleophilic substitutions of fluoropyridines. Benchchem.

- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- Nucleophilic arom

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. Benchchem.